Lipophilicity Difference: Chloro vs. Bromo Analog (XLogP3‑AA)
The target chloro compound exhibits a computed logP (XLogP3-AA) of 5.0, which is 0.1 log unit lower than the 5.1 value reported for the bromo analog (1‑bromo-3-isobutoxy-5-(trifluoromethoxy)benzene) [1][2]. This difference, although modest, can affect membrane permeability and tissue distribution in bioactive molecule design, making the chloro compound the preferred choice when slightly reduced lipophilicity is desired [1].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.0 (XLogP3-AA) |
| Comparator Or Baseline | 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene, XLogP3-AA = 5.1 |
| Quantified Difference | Δ = –0.1 log unit |
| Conditions | PubChem 2.1 / XLogP3 3.0 calculation |
Why This Matters
Even a 0.1‑unit logP shift can alter pharmacokinetic parameters; therefore, the chloro compound offers a distinct lipophilicity profile for SAR campaigns where precise control is required.
- [1] PubChem CID 125116103, Computed Properties (XLogP3-AA). View Source
- [2] PubChem CID 53217006, 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene, Computed Properties. View Source
